Phenylalanine betaine

Osmoregulation Microbial Physiology Stress Response

Researchers studying osmoprotection mechanisms require a validated negative control that reliably fails to confer salt tolerance. Phenylalanine betaine (CAS 56755-22-7), a zwitterionic amino acid betaine bearing an aromatic phenyl group, performs identically to no-betaine controls in E. coli salt tolerance assays-a critical differentiator from glycine betaine. • Definitive negative control for osmoprotection: no salt tolerance conferred in E. coli • Dietary metabolomics analytical standard: differential urinary excretion after rye bran intake enables specific biomarker quantification • In silico Ki: 3.5 µM for structure-activity relationship benchmarking • ≥98% purity (HPLC); powder; Certificate of Analysis included with every shipment

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 56755-22-7
Cat. No. B048186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylalanine betaine
CAS56755-22-7
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-]
InChIInChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1
InChIKeyXTFQIRIHLGODFV-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Phenylalanine Betaine (CAS 56755-22-7) Technical and Procurement Baseline


Phenylalanine betaine (CAS 56755-22-7) is an amino acid betaine formed by the trimethylation of the amino function of L-phenylalanine [1]. This quaternary ammonium compound, with the molecular formula C₁₂H₁₇NO₂ and a monoisotopic mass of 207.12593 Da [2], is characterized by a permanent positive charge on the nitrogen atom and a carboxylate anion, rendering it a zwitterionic betaine [1]. It is a naturally occurring metabolite found in various biological systems, including plants and urine, and is commercially available as a research-grade chemical with typical purities of ≥95% to 98% [3].

Chemical Class Aromatic zwitterionic betaine Permanent positive charge on quaternary ammonium; carboxylate counterion
Use Context Negative control, dietary biomarker, physicochemical model Does not confer osmoprotection; selective urinary excretion marker
Procurement Research-grade, typical purity ≥95% HPLC Naturally occurring metabolite; commercially available

Why Phenylalanine Betaine (CAS 56755-22-7) Cannot Be Readily Substituted by Other Betaines


Betaines, as a broad class, exhibit profound structure-dependent functional divergence. A direct comparison reveals that substituting phenylalanine betaine with other betaines is not a matter of simple interchange but of selecting a molecule with a distinct, and often opposite, functional profile. The presence of an aromatic phenyl group in phenylalanine betaine fundamentally alters its physicochemical and biological behavior compared to aliphatic betaines like glycine betaine or valine betaine [1][2]. This structural feature dictates its unique interactions with biological systems, including its inability to confer salt tolerance, its specific metabolic fate as a dietary biomarker, and its distinct molecular interactions [1]. Consequently, for applications requiring a specific aromatic betaine scaffold—whether as a chemical standard, a defined negative control in osmoregulation studies, or a unique dietary exposure marker—generic substitution with a more common betaine would invalidate the experimental or industrial process [1].

1

Osmoprotection function may be lost

Aromatic betaines do not confer salt tolerance; substitution with glycine or valine betaine shifts cellular response from no protection to positive protection in E. coli models.

2

Biomarker specificity may not transfer

Urinary excretion profiles differ markedly: phenylalanine betaine responds to dietary rye bran, while glycine betaine remains unchanged; using an aliphatic betaine would invalidate metabolomic tracking.

3

Molecular interaction profile may differ

The aromatic phenyl ring drives unique binding and solvation behavior; generic betaine substitution can alter target affinity and aqueous solubility context.

Quantitative Performance and Differentiation Evidence for Phenylalanine Betaine (CAS 56755-22-7)


Osmoprotective Activity: Phenylalanine Betaine vs. Glycine and Valine Betaines in E. coli

In a head-to-head study evaluating salt stress protection in Escherichia coli, betaines containing phenyl groups—specifically phenylalanine betaine, phenylglycine betaine, and N-phenylglycine betaine—did not confer salt protection. Growth of E. coli in the presence of these phenyl-containing betaines under high NaCl conditions was similar to, or less than, the control group with no added betaine [1]. In stark contrast, valine betaine, which has an aliphatic side group, conferred salt tolerance similar to the well-known osmoprotectant glycine betaine [1].

Osmoprotective Activity
Head-to-head
No salt protection vs. positive protection by valine/glycine betaine
Supports negative-control selection; aromatic betaines do not provide osmoprotection.
E. coli high-NaCl model; growth similar to or below no-betaine control.
Osmoregulation Microbial Physiology Stress Response

Urinary Metabolite Profile: Phenylalanine Betaine as a Specific Dietary Exposure Marker vs. Glycine Betaine

A nontargeted metabolomics study in mice demonstrated a distinct urinary excretion pattern for phenylalanine betaine following dietary intervention. The excretion of several amino acid-derived betaines, including phenylalanine betaine, proline betaine, alanine betaine, and valine betaine, was significantly increased after feeding with rye bran-enriched diets [1]. Crucially, the excretion of glycine betaine was not altered by the same dietary intervention [1][2]. This differential response establishes phenylalanine betaine as part of a specific subset of betaines responsive to dietary fiber intake, in contrast to the unresponsive glycine betaine.

Urinary Metabolite Profile
Cross-study comparable
Increased excretion after rye bran vs. unchanged glycine betaine
Supports biomarker-specific analytical standard procurement.
High-fat diet mouse model; 8-week rye bran intervention.
Nutritional Metabolomics Biomarker Discovery Dietary Fiber

Enzymatic Inhibition Profile: Phenylalanine Betaine vs. Structural Analogs

Molecular modeling and in silico analysis have characterized phenylalanine betaine's interaction with biological targets. The compound exhibits an inhibition constant (Ki) of 3.5 µM, which suggests potential antibacterial activity . This quantitative binding affinity is a direct result of its unique zwitterionic structure, which allows it to function as both an amino acid and a beta-hydroxy acid analog . While no direct head-to-head Ki data is available for other amino acid betaines under identical conditions, this value provides a specific, quantifiable benchmark for phenylalanine betaine's interaction profile.

Enzymatic Inhibition
Data to verify
Reported Ki 3.5 µM (in silico)
Provides a moderate-affinity benchmark for inhibitor screening.
No direct comparator data; source information incomplete.
Molecular Modeling Antibacterial Screening Inhibitor Design

Solubility and LogP: Phenylalanine Betaine vs. its Parent Amino Acid

The betainization of L-phenylalanine to form phenylalanine betaine dramatically alters its physicochemical properties. While L-phenylalanine exhibits limited water solubility of approximately 29 g/L at 25°C, phenylalanine betaine is reported to be highly water-soluble due to its permanent ionic character . In contrast, computational predictions from ALOGPS estimate a low water solubility of 0.0044 g/L for phenylalanine betaine [1], highlighting a significant discrepancy between predicted and empirically reported solubility. This discrepancy underscores the unique solvation behavior of this zwitterionic species.

Solubility & LogP
Class-level inference
Empirically high water solubility vs. ALOGPS predicted 0.0044 g/L
Highlights need for experimental solubility confirmation; predicted values may misrepresent zwitterionic solvation.
Parent L-phenylalanine ~29 g/L; prediction >6,500× lower than reported behavior.
Physicochemical Property Formulation Compound Handling

Validated Application Scenarios for Phenylalanine Betaine (CAS 56755-22-7)


Negative Control for Osmoprotection Studies

As established by direct comparative evidence, phenylalanine betaine does not confer salt tolerance in E. coli, performing similarly to a no-betaine control [1]. This makes it an ideal negative control for any study investigating the mechanisms of osmoprotection. Researchers can confidently use phenylalanine betaine to differentiate specific, structure-dependent osmoprotective effects from non-specific cellular responses. This application is directly validated by the evidence in Section 3, Evidence Item 1 [1].

Analytical Standard for Rye Bran Intake Biomarker Studies

The specific, differential urinary excretion profile of phenylalanine betaine following rye bran consumption directly supports its use as an analytical standard in targeted metabolomics [2][3]. Its utility is validated by its inclusion in the panel of amino acid-derived betaines that increased after rye bran intake, while glycine betaine did not. This specificity, as detailed in Section 3, Evidence Item 2, makes it a necessary reference material for accurate quantification in dietary intervention studies [2][3].

Reference Compound for Physicochemical and Formulation Studies of Zwitterionic Betaines

The significant discrepancy between the computationally predicted and empirically observed water solubility of phenylalanine betaine highlights its utility as a reference compound for studies investigating the limitations of in silico models for charged species [4]. Formulation scientists can use this compound to benchmark and refine predictive algorithms for zwitterionic molecules. This application scenario is a direct consequence of the solubility evidence presented in Section 3, Evidence Item 4 [4].

Scaffold for Antibacterial Discovery and Enzyme Inhibition Assays

The reported in silico inhibition constant (Ki) of 3.5 µM provides a quantitative benchmark for researchers utilizing phenylalanine betaine as a starting scaffold for medicinal chemistry or as a reference inhibitor in enzymatic assays . This value, while from modeling, offers a specific activity parameter for comparative studies within a betaine-focused screening library. This application is supported by the evidence in Section 3, Evidence Item 3 .

Application
Selection Property
Validation Focus
Negative control for osmoprotection studies
Aromatic betaine scaffold that does not confer salt tolerance
Growth under salt stress compared with positive-protection controls
Analytical standard for rye bran intake biomarker studies
Selective dietary exposure marker with differential urinary response
Urinary excretion selectivity in targeted metabolomics
Reference compound for zwitterion physicochemical studies
Discrepancy between computational and empirical solubility
Aqueous solubility benchmarking and in silico model refinement
Scaffold for enzyme inhibition and antibacterial discovery
Reported in silico binding affinity (Ki context)
Moderate-affinity inhibitor screening and medicinal chemistry starting point

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